1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
CAS No.: 727674-10-4
Cat. No.: VC15565608
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727674-10-4 |
|---|---|
| Molecular Formula | C14H21N3O |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one |
| Standard InChI | InChI=1S/C14H21N3O/c1-5-6-7-11(4)17-13-12(14(18)16-17)9(2)8-10(3)15-13/h8,11H,5-7H2,1-4H3,(H,16,18) |
| Standard InChI Key | ODUVLGSBYVALGL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a pyrazole ring fused to a pyridine ring. Key substituents include:
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A hexan-2-yl group at position 1 of the pyrazole ring, contributing to lipophilicity.
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Methyl groups at positions 4 and 6 of the pyridine ring, enhancing steric stability .
The IUPAC name, 1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one, reflects this substitution pattern. Its canonical SMILES representation, \text{CCCCC(C)N1C2=C(C(=CC(=N2)C)C)C(=O)N1, provides a precise structural blueprint.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 727674-10-4 | |
| Molecular Formula | ||
| Molecular Weight | 247.34 g/mol | |
| Solubility (pH 7.4) | 16 µg/mL | |
| InChIKey | ODUVLGSBYVALGL-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-hexan-2-yl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one employs microwave-assisted and one-pot condensation strategies. Key steps include:
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Cyclocondensation: Reacting 5-aminopyrazole derivatives with carbonyl compounds (e.g., diketones or ketoesters) in the presence of Lewis acids like or Brønsted acids such as trifluoroacetic acid .
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Functionalization: Introducing the hexan-2-yl group via alkylation or nucleophilic substitution.
A related compound, 4,6-dimethyl-1-(pentan-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 573939-28-3), demonstrates analogous synthetic pathways, differing only in alkyl chain length .
Catalytic Innovations
Recent advances highlight the role of trifluoroacetic anhydride (TFAA) in dehydration steps, improving yields to 71% in scaled-up reactions . Microwave irradiation reduces reaction times from hours to minutes while enhancing purity.
Table 2: Representative Synthesis Conditions
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (16 µg/mL at pH 7.4), attributable to its hydrophobic hexan-2-yl group. Stability studies under varying pH and temperature conditions remain unreported, representing a critical research gap.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1668 cm (C=O stretch) and 1578 cm (C=N stretch) confirm the pyrazolone and pyridine moieties.
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NMR: NMR signals at δ 1.0–1.5 ppm (hexan-2-yl CH and CH) and δ 2.3–2.5 ppm (pyridine CH) align with its substitution pattern .
Biomedical Applications
Antimicrobial Activity
Pyrazolo[3,4-b]pyridines exhibit broad-spectrum antimicrobial effects by inhibiting bacterial DNA gyrase and fungal lanosterol demethylase. While direct data for this compound are lacking, structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans.
Future Research Directions
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Synthetic Optimization: Explore biocatalytic methods or flow chemistry to enhance yield and sustainability.
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Pharmacological Profiling: Conduct in vitro cytotoxicity assays against NCI-60 cancer cell lines.
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Formulation Development: Address solubility limitations via nanoemulsions or prodrug strategies.
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